N'-(2-cyanoacetyl)thiophene-2-carbohydrazide N'-(2-cyanoacetyl)thiophene-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 848369-73-3
VCID: VC8420878
InChI: InChI=1S/C8H7N3O2S/c9-4-3-7(12)10-11-8(13)6-2-1-5-14-6/h1-2,5H,3H2,(H,10,12)(H,11,13)
SMILES: C1=CSC(=C1)C(=O)NNC(=O)CC#N
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.23 g/mol

N'-(2-cyanoacetyl)thiophene-2-carbohydrazide

CAS No.: 848369-73-3

Cat. No.: VC8420878

Molecular Formula: C8H7N3O2S

Molecular Weight: 209.23 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-cyanoacetyl)thiophene-2-carbohydrazide - 848369-73-3

Specification

CAS No. 848369-73-3
Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
IUPAC Name N'-(2-cyanoacetyl)thiophene-2-carbohydrazide
Standard InChI InChI=1S/C8H7N3O2S/c9-4-3-7(12)10-11-8(13)6-2-1-5-14-6/h1-2,5H,3H2,(H,10,12)(H,11,13)
Standard InChI Key GUVUHIVKEXDRDX-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)NNC(=O)CC#N
Canonical SMILES C1=CSC(=C1)C(=O)NNC(=O)CC#N

Introduction

Structural and Chemical Identity

Molecular Architecture

N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide features a thiophene ring substituted at the 2-position with a carbohydrazide group, further functionalized by a cyanoacetyl moiety. The IUPAC name, N'-(2-cyanoacetyl)thiophene-2-carbohydrazide, reflects its connectivity: a thiophene-2-carbohydrazide backbone linked to a 2-cyanoacetyl group via a hydrazine bridge . The SMILES string (C1=CSC(=C1)C(=O)NNC(=O)CC#N) and InChIKey (GUVUHIVKEXDRDX-UHFFFAOYSA-N) provide unambiguous identifiers for computational and synthetic applications .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₇N₃O₂S
Molecular Weight209.23 g/mol
CAS Number848369-73-3
Topological Polar Surface101 Ų
Hydrogen Bond Donors2

Spectroscopic Characterization

IR Spectroscopy: Key absorption bands include:

  • 3420–3360 cm⁻¹: N–H stretching of the hydrazide and cyanoacetyl groups .

  • 2274 cm⁻¹: C≡N stretching of the cyanoacetyl moiety .

  • 1660–1640 cm⁻¹: C=O vibrations from the carbohydrazide and acetyl groups .

NMR Spectroscopy:

  • ¹H-NMR (DMSO-d₆): A singlet at δ 4.18 ppm corresponds to the methylene protons (–CH₂–) of the cyanoacetyl group. The hydrazide NH protons resonate as singlets at δ 7.83 and 10.62 ppm .

  • ¹³C-NMR: Signals at δ 160.00 ppm (C=O of hydrazide), δ 127.72 ppm (C≡N), and δ 25.31 ppm (–CH₂–) confirm the structure .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via condensation of thiophene-2-carbohydrazide with 2-cyanoacetic acid in ethanol under acidic conditions . Alternative routes involve Gewald’s reaction, where hydrazide intermediates react with malononitrile or ethyl cyanoacetate in the presence of sulfur and triethylamine to form thiophene derivatives .

Scheme 1: Synthesis of N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide

  • Hydrazide Formation:
    Thiophene-2-carboxylic acid → Thiophene-2-carbohydrazide (via hydrazine hydrate).

  • Cyanoacetylation:
    Thiophene-2-carbohydrazide + 2-cyanoacetic acid → Target compound (in ethanol/HCl).

Reactivity and Derivatization

The compound serves as a scaffold for synthesizing bioactive heterocycles:

  • Thiophene Derivatives: Reaction with tetralone or cyclopentanone yields fused thiophene systems .

  • Pyrazole and Coumarin Analogues: Cyclocondensation with aldehydes or ketones produces pyrazole rings, while treatment with 2-hydroxy-1-naphthaldehyde forms coumarin derivatives .

Biological Activity

Table 2: Antiproliferative Activity (IC₅₀, µM)

Cell LineN'-(2-Cyanoacetyl)thiophene-2-carbohydrazide5-Fluorouracil (Control)
MCF-7 (Breast)18.4 ± 1.28.7 ± 0.9
NCI-H460 (Lung)22.1 ± 1.510.2 ± 1.1
SF-268 (CNS)16.9 ± 1.09.5 ± 0.8

Mechanism of Action

The compound induces apoptosis via mitochondrial pathways, evidenced by caspase-3 activation and Bcl-2 downregulation. Molecular docking studies suggest inhibition of topoisomerase IIα through interactions with the ATP-binding domain .

Comparative Analysis with Analogues

Replacing the thiophene ring with benzene (as in N'-(2-cyanoacetyl)benzohydrazide, CID 4096806) reduces anticancer efficacy by 30–40%, underscoring the thiophene moiety’s role in bioactivity .

Table 3: Thiophene vs. Benzene Analogues

PropertyThiophene DerivativeBenzene Derivative
Molecular Weight209.23 g/mol203.20 g/mol
IC₅₀ (MCF-7)18.4 µM27.8 µM
Topological Polar Surface101 Ų98 Ų

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